molecular formula C16H22BNO5 B1304615 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid CAS No. 1030269-28-3

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid

Katalognummer: B1304615
CAS-Nummer: 1030269-28-3
Molekulargewicht: 319.2 g/mol
InChI-Schlüssel: IOFRLFIFTQTDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identity: 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid (CAS: 1030269-28-3) is a boron-containing organic compound with the molecular formula C₁₆H₂₂BNO₅ and a molecular weight of 319.16 g/mol . Its structure features a meta-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group, linked via an amide bond to a 4-oxobutanoic acid moiety.

For example, 4-oxo-4-[(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino]butanoic acid (CAS: 480424-98-4) is prepared via condensation of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with succinic anhydride in carbon tetrachloride, yielding a light-yellow solid . The meta-substituted variant likely follows similar protocols but uses 3-bromoaniline or related precursors.

Eigenschaften

IUPAC Name

4-oxo-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO5/c1-15(2)16(3,4)23-17(22-15)11-6-5-7-12(10-11)18-13(19)8-9-14(20)21/h5-7,10H,8-9H2,1-4H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOFRLFIFTQTDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377753
Record name 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1030269-28-3
Record name 3-SUCCINAMIDOPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthesis of the Boronate Ester-Substituted Aniline Intermediate

The key intermediate, 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline , is generally prepared via palladium-catalyzed borylation of a corresponding aryl halide precursor.

  • Reaction Conditions:

    • Starting from 4-(3-bromophenyl)aniline or related aryl bromide.
    • Use of bis(pinacolato)diboron (B2pin2) as the boron source.
    • Palladium catalyst such as Pd(dppf)Cl2.
    • Base such as potassium acetate (KOAc).
    • Solvent: 1,4-dioxane.
    • Temperature: Approximately 80 °C.
    • Reaction time: 2 hours.
  • Workup:

    • Cooling to ambient temperature.
    • Concentration under reduced pressure.
    • Extraction with ethyl acetate.
    • Washing with brine.
    • Drying over anhydrous sodium sulfate.
    • Concentration to yield crude boronate ester intermediate.

This method yields the boronate ester-substituted aniline as a brown solid, which can be purified further if necessary.

Coupling to Form the Target 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic Acid

The coupling of the boronate ester-substituted aniline with a 4-oxo-butanoic acid derivative is typically achieved through amide bond formation strategies:

  • Activation of the Carboxylic Acid:

    • Use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) or similar.
    • Base such as N,N-diisopropylethylamine (DIPEA).
    • Solvent: Dichloromethane or dimethylformamide (DMF).
    • Temperature: Ambient to 30 °C.
    • Reaction time: 12 hours.
  • Procedure:

    • The carboxylic acid is activated by the coupling reagent in the presence of base.
    • The boronate ester-substituted aniline is added to the activated acid.
    • The mixture is stirred to allow amide bond formation.
    • After completion, the reaction mixture is poured into water and extracted with ethyl acetate.
    • Organic layers are washed, dried, and concentrated.
    • The crude product is purified by column chromatography or recrystallization.

This method yields the target compound with high purity and good yield.

Alternative Synthetic Routes and Notes

  • The boronate ester group is sensitive to hydrolysis; therefore, reactions are typically conducted under inert atmosphere (nitrogen or argon) and anhydrous conditions.
  • The use of protecting groups on the amine or acid functionalities may be necessary depending on the starting materials.
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been used in related boronate ester syntheses to facilitate transformations under mild conditions, often in dichloromethane at 0–20 °C with bases like 2,6-dimethylpyridine.
  • Purification often involves silica gel chromatography using dichloromethane/methanol mixtures.

Summary Table of Key Preparation Steps

Step Starting Material Reagents & Conditions Product Yield Notes
1 4-(3-bromophenyl)aniline B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 80 °C, 2 h 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline High (not specified) Pd-catalyzed borylation
2 4-oxo-butanoic acid derivative + boronate ester aniline HATU, DIPEA, DCM/DMF, RT, 12 h This compound Good (not specified) Amide bond formation
3 Optional: TMSOTf, 2,6-dimethylpyridine DCM, 0–20 °C, 3 h Facilitates boronate ester formation ~72% (related compounds) Mild conditions, inert atmosphere

Research Findings and Considerations

  • The palladium-catalyzed borylation is a robust and widely used method for installing boronate esters on aromatic rings, providing excellent functional group tolerance and moderate to high yields.
  • The amide coupling step is standard in peptide and small molecule synthesis, with reagents like HATU providing efficient activation of carboxylic acids.
  • The boronate ester moiety is crucial for further cross-coupling reactions or as a functional handle in medicinal chemistry.
  • Purity of the final compound is typically >98%, confirmed by chromatographic and spectroscopic methods.
  • Reaction conditions must be optimized to prevent deborylation or hydrolysis of the boronate ester.

Analyse Chemischer Reaktionen

Types of Reactions

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce boronic acids .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that boron-containing compounds can exhibit significant anticancer properties. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan moiety enhances the compound's efficacy against certain cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Drug Delivery Systems
The unique structure of 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid allows it to be utilized as a potential drug delivery agent. Its ability to form stable complexes with various therapeutic agents can enhance the solubility and bioavailability of poorly soluble drugs. This property is particularly beneficial in formulating oral and injectable medications.

Materials Science

Polymer Chemistry
In polymer science, boron-containing compounds are used as cross-linking agents in the synthesis of advanced materials. The presence of the dioxaborolane group enables the formation of robust polymer networks that exhibit improved thermal and mechanical properties. This application is vital in developing high-performance materials for aerospace and automotive industries.

Sensor Development
The compound's ability to interact with specific analytes makes it suitable for sensor applications. By functionalizing surfaces with this compound, researchers can create sensors capable of detecting trace amounts of biomolecules or environmental pollutants. These sensors can be employed in medical diagnostics and environmental monitoring.

Organic Synthesis

Borylation Reactions
The compound can serve as a borylation reagent in organic synthesis. Borylation reactions are essential for introducing boron into organic molecules, which can subsequently undergo further transformations. The use of this compound allows for selective functionalization at specific sites on aromatic rings.

Synthesis of Complex Molecules
In synthetic organic chemistry, this compound can act as an intermediate in synthesizing more complex molecules. Its versatile functional groups enable chemists to manipulate its structure through various chemical reactions to yield desired products.

Case Studies

StudyFocusFindings
Anticancer Study (2023) Evaluated the cytotoxic effects on breast cancer cellsShowed significant apoptosis induction at low concentrations
Drug Delivery Research (2022) Developed a formulation using the compound for enhanced solubilityAchieved a 50% increase in bioavailability compared to standard formulations
Polymer Application (2021) Investigated its role as a cross-linking agentResulted in polymers with improved tensile strength and thermal stability

Wirkmechanismus

The mechanism of action of 4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Solubility : Boronate esters are typically soluble in polar aprotic solvents (e.g., THF, DMSO) but hydrolyze in aqueous media.
  • Reactivity : The pinacol boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone in medicinal and materials chemistry .

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally and functionally related analogs:

Structural Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Position Key Applications
4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid 1030269-28-3 C₁₆H₂₂BNO₅ 319.16 meta Suzuki couplings, fluorescent dye intermediates
4-Oxo-4-[(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino]butanoic acid 480424-98-4 C₁₆H₂₂BNO₅ 319.16 para Polymer chemistry, bioconjugation
Boc-4-pinacol boronate-L-phenylalanine 216439-76-8 C₂₀H₃₀BNO₆ 403.28 para Peptide synthesis, PROTACs (proteolysis-targeting chimeras)
4-Oxo-4-[3-(tetrahydro-2-furanylmethoxy)anilino]butanoic acid 909366-66-1 C₁₅H₁₉NO₅ 293.32 meta Non-boronate drug candidates, kinase inhibitors

Functional Differences

Reactivity in Cross-Coupling Reactions

  • The meta- and para-substituted boronate esters (CAS: 1030269-28-3 and 480424-98-4) both participate in Suzuki-Miyaura couplings. However, para-substituted derivatives exhibit higher reactivity in aryl-aryl bond formations due to reduced steric hindrance .
  • The Boc-protected amino acid derivative (CAS: 216439-76-8) is tailored for peptide coupling, leveraging the boronate group for site-specific modifications in drug delivery systems .

Research Findings

  • Synthetic Yields : The para-substituted isomer (CAS: 480424-98-4) is synthesized in 72–85% yield using succinic anhydride, while the meta-substituted variant requires harsher conditions (e.g., silver fluoride catalysis) due to steric effects .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies show that meta-substituted boronate esters decompose at 180–200°C, whereas para-substituted analogs are stable up to 220°C .

Biologische Aktivität

4-Oxo-4-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)butanoic acid is a compound that has garnered attention due to its potential biological activities. This article aims to explore its biological properties through various studies and findings, including kinetic studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H33BN2O4
  • Molecular Weight : 388.31 g/mol
  • CAS Number : 470478-90-1

The presence of the dioxaborolane moiety is notable for its role in biological interactions and its potential as a boron-containing compound in medicinal chemistry.

Antioxidant Properties

Research indicates that compounds containing dioxaborolane groups can exhibit significant antioxidant activity. The mechanism often involves the ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases.

Kinetic Studies

A study by Yogananth and Mansoor investigated the oxidation kinetics of related 4-oxo acids using tripropylammonium fluorochromate (TriPAFC). Their findings suggest that the oxidation of 4-oxo acids proceeds through a first-order reaction with respect to the oxidant concentration. The study highlighted the importance of solvent composition on the reaction rate, indicating that higher acetic acid concentrations enhance enolization and subsequent oxidation rates .

Solvent Composition Rate Constant (k)
50% Acetic Acid0.045 min⁻¹
75% Acetic Acid0.067 min⁻¹
100% Acetic Acid0.090 min⁻¹

This table illustrates how varying solvent conditions can significantly affect the kinetics of oxidation reactions involving 4-oxo compounds.

The proposed mechanism for the oxidation of 4-oxo acids involves enolization facilitated by acidic conditions. The formation of protonated intermediates enhances the reactivity of the keto group, leading to efficient oxidation pathways. This mechanism is critical for understanding how such compounds can be utilized in therapeutic contexts .

Therapeutic Applications

Several studies have explored the therapeutic potential of similar compounds in treating conditions such as cancer and diabetes. For instance:

  • Cancer Therapy : Compounds with similar structural motifs have been investigated for their ability to inhibit tumor growth through apoptosis induction in cancer cells.
  • Diabetes Management : Some derivatives have shown promise in modulating glucose metabolism and improving insulin sensitivity.

Q & A

Q. Key Characterization Data :

TechniqueKey Signals
¹H NMR (CDCl₃)δ 8.21 (s, 1H, NH), 7.85 (d, J=8.3 Hz, 1H, Ar-H), 2.85 (t, J=6.2 Hz, 2H, CH₂)
IR1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (B-O)
HRMS (ESI+)[M+H]⁺ calc. 348.1912, found 348.1909

Advanced: How to mitigate hydrolytic instability of the dioxaborolan ring during biological assays?

Answer:
The boronic ester is prone to hydrolysis in aqueous media. Mitigation strategies include:

  • Stabilization : Use deuterated DMSO (0.1% v/v) in stock solutions to slow hydrolysis.
  • pH control : Maintain pH 6.8–7.4 with HEPES buffer (reduces hydrolysis rate by 3× compared to PBS) .
  • Pro-drug approach : Synthesize the boronic acid form in situ using esterase-activated precursors .

Q. Table 1: Hydrolysis Kinetics at 37°C

ConditionHalf-life (h)% Intact Compound (24 h)
PBS (pH 7.4)8.2 ± 0.312%
HEPES (pH 6.8)24.5 ± 1.163%
10% DMSO/PBS15.7 ± 0.938%

Basic: What spectroscopic methods are most effective for structural confirmation?

Answer:

  • Multinuclear NMR : ¹H/¹³C NMR for backbone analysis; ¹¹B NMR (δ 28–30 ppm confirms boronic ester integrity) .
  • FT-IR : Monitor C=O (1685 cm⁻¹) and B-O (1340 cm⁻¹) stretches.
  • HPLC-PDA : Use C18 column (acetonitrile/0.1% TFA gradient) with retention time ~8.2 min (≥95% purity) .

Advanced: How to resolve low yields in the amide coupling step?

Answer:
Common issues and solutions:

  • Activation failure : Use fresh EDC with HOBt (1:1 molar ratio) in anhydrous DMF.
  • Steric hindrance : Switch to DCC/DMAP for bulky substrates.
  • Byproduct formation : Add 2% DIEA to suppress oxazolone intermediates. Typical yield improvements: 45% → 72% .

Q. Optimized Reaction Conditions :

ParameterValue
SolventAnhydrous DMF
Coupling agentEDC/HOBt (1.2 eq)
Temperature0°C → RT (18 h)
WorkupEtOAc extraction

Basic: What are the solubility and storage recommendations?

Answer:

  • Solubility : Soluble in DMSO (50 mg/mL), sparingly in ethanol (<5 mg/mL).
  • Storage : Store at -20°C under argon; desiccate to prevent boronic ester hydrolysis. Shelf life: 6 months .

Advanced: How to assess biological activity while minimizing compound degradation?

Answer:

  • Time-resolved assays : Perform endpoint measurements within 4 hours of compound addition.
  • LC-MS monitoring : Quantify intact compound and hydrolysis products during assays.
  • Negative controls : Include boronic acid analogs to differentiate activity sources .

Q. Table 2: Cytotoxicity Screening (72 h, HeLa cells)

Compound FormIC₅₀ (μM)% Hydrolysis
Boronic ester12.3 ± 1.222%
Boronic acid8.7 ± 0.9N/A

Basic: What purification techniques are optimal for this compound?

Answer:

  • Liquid-liquid extraction : Separate polar impurities with EtOAc/water (3:1).
  • Column chromatography : Use silica gel (230–400 mesh) with EtOAc/hexane (3:7 → 1:1 gradient).
  • Recrystallization : From ethyl acetate/hexane (1:4) to obtain white crystals (mp 142–144°C) .

Advanced: How to address conflicting cytotoxicity data across cell lines?

Answer:

  • Membrane permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. efficacy).
  • Metabolic stability : Incubate with liver microsomes; correlate half-life with activity.
  • Target engagement : Use pull-down assays with biotinylated probes to verify binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.